(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
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Overview
Description
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 2-position and an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Grignard Reaction: 2-chloropyridine is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: The major product is (1R)-1-(2-chloropyridin-3-yl)ethanone.
Reduction: The major product is (1R)-1-(2-chloropyridin-3-yl)ethane.
Substitution: The major products depend on the nucleophile used, such as (1R)-1-(2-aminopyridin-3-yl)ethan-1-ol when using an amine.
Scientific Research Applications
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-bromopyridin-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1R)-1-(2-fluoropyridin-3-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
(1R)-1-(2-iodopyridin-3-yl)ethan-1-ol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
(1R)-1-(2-chloropyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGQROBOUHKQO-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227861-50-7 |
Source
|
Record name | (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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